molecular formula C22H21ClN2O6S B2932563 Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate CAS No. 1048646-57-6

Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate

Cat. No.: B2932563
CAS No.: 1048646-57-6
M. Wt: 476.93
InChI Key: JILZDTPWGNJZQE-UHFFFAOYSA-N
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Description

Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core linked to a pyrrolidine ring via a sulfonamide bridge. This compound’s synthesis likely involves sequential steps: (1) sulfonylation of pyrrolidine with 4-chlorophenyl sulfonyl chloride, (2) coupling to a benzofuran carboxylate ester, and (3) purification via crystallization or chromatography.

Properties

IUPAC Name

ethyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O6S/c1-2-30-22(27)20-19(16-6-3-4-8-18(16)31-20)24-21(26)17-7-5-13-25(17)32(28,29)15-11-9-14(23)10-12-15/h3-4,6,8-12,17H,2,5,7,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILZDTPWGNJZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound with multiple functional groups, including a benzofuran ring and a pyrrolidone moiety. This article explores the biological activities associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The compound features:

  • Benzofuran Ring : Known for its potential pharmacological properties.
  • Pyrrolidine Moiety : Associated with various biological activities.
  • Sulfonyl Group : Enhances reactivity and potential interactions with biological targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through SAR studies of related compounds:

CompoundStructureBiological ActivityIC50 Value
4bBenzofuran derivativeAntiproliferative (HeLa)15.14 µM
4cBenzofuran derivativeAntiproliferative (HeLa)10.26 µM
4eBenzofuran derivativeAntiproliferative (CT26)8.31 µM
4sBenzofuran derivativeAntiproliferative (CT26)5.28 µM

Case Studies

Several studies have focused on the synthesis and evaluation of benzofuran derivatives:

  • A recent study reported the synthesis of novel spiro-pyrrolidine compounds based on benzofuran, achieving high yields and demonstrating significant antiproliferative effects against cancer cell lines .
  • Molecular docking simulations indicated that certain derivatives bind effectively to antitumor targets, suggesting a mechanism through which these compounds exert their biological effects .

Future Directions

Further research is warranted to fully elucidate the specific biological activities of this compound. Key areas for exploration include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To understand how the compound interacts at the molecular level with specific targets.
  • Expanded SAR Analysis : To identify structural modifications that enhance activity or reduce toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is highlighted through comparisons with analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Sulfonamide-Containing Heterocycles

Compound Name Core Structure Sulfonyl Group Biological Activity Key Reference
This compound (Target) Benzofuran-Pyrrolidine 4-Chlorophenyl sulfonyl Not reported in evidence; inferred from analogs -
5-[1-((4-Chlorophenyl)sulfonyl)-3-piperidinyl]-1,3,4-oxadiazol-2-thiol (3) Oxadiazole-Piperidine 4-Chlorophenyl sulfonyl Not tested; precursor for bioactive derivatives
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide Oxadiazole-Acetamide Methoxy-chlorophenyl sulfanyl AChE/BChE inhibition; MIC: 0.19–3.5 µM
N-Nicotinoyl-1-ethyl-6-fluoro-7-piperazinyl-4-oxoquinoline-3-carboxylate Quinolone-Piperazine Nicotinoyl Antibacterial; MIC: 0.17–3.5 µg/mL

Key Observations

Core Heterocycle Influence: The target compound’s benzofuran-pyrrolidine scaffold distinguishes it from oxadiazole (–3) or quinolone () cores. Benzofuran’s fused aromatic system may enhance π-π stacking in target binding compared to oxadiazole’s planar rigidity or quinolone’s bicyclic system . Pyrrolidine vs.

Sulfonyl Group Role :

  • The 4-chlorophenyl sulfonyl group in the target compound increases lipophilicity, similar to sulfonyl-piperidine derivatives (). This group may promote membrane permeability and stabilize protein interactions via hydrogen bonding .
  • Contrastingly, sulfanyl acetamide derivatives () replace sulfonyl with sulfanyl, reducing electron-withdrawing effects but retaining thiol-mediated enzyme inhibition .

The ethyl ester may prolong half-life compared to free acids, as seen in quinolone esters () . Oxadiazole derivatives () show nanomolar-range activity against cholinesterases, implying that the target’s benzofuran core could modulate potency or selectivity .

Synthetic Accessibility :

  • Sulfonamide formation (e.g., reacting pyrrolidine with 4-chlorophenyl sulfonyl chloride) is a common step shared with ’s piperidine analog. However, benzofuran coupling may require specialized conditions (e.g., DMF/NaH-mediated reactions as in ) .

Q & A

Q. Characterization :

  • Intermediates : Monitor via TLC and LC-MS.
  • Final Product : Confirm using 1H^{1}\text{H}/13C^{13}\text{C} NMR (amide proton at δ 8.2–8.5 ppm, sulfonyl group via 19F^{19}\text{F} NMR if applicable), FT-IR (C=O stretches at ~1700–1750 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and crystallographic methods are essential for structural validation?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign signals for sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), benzofuran (δ 6.8–7.4 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH3_3, δ 4.2–4.4 ppm for CH2_2).
    • X-ray Crystallography : Resolve bond angles and torsional strain in the benzofuran-pyrrolidine linkage. Use SHELXL for refinement, especially for handling disorder in sulfonyl or chlorophenyl groups .
  • Advanced Tip : For ambiguous NOE correlations, employ 15N^{15}\text{N}-labeled samples or dynamic NMR to probe conformational flexibility .

Advanced: How can researchers optimize sulfonylation yields while minimizing byproducts?

Methodological Answer:

  • Reaction Optimization :
    • Use a 1.2–1.5 molar excess of 4-chlorobenzenesulfonyl chloride to drive the reaction.
    • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to enhance reactivity .
  • Byproduct Mitigation :
    • Monitor pH (maintain >10) to avoid hydrolysis of the sulfonyl chloride.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

Methodological Answer:

  • Standardization :
    • Use identical cell lines (e.g., HEK293 for receptor assays) and assay conditions (pH, temperature).
    • Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for activity) .
  • Data Analysis :
    • Apply Hill slope corrections for sigmoidal dose-response curves.
    • Use meta-analysis tools (e.g., RevMan) to aggregate data across studies, accounting for batch effects .

Advanced: What strategies address crystallographic challenges like twinning or disorder?

Methodological Answer:

  • Twinning : Use the TWIN command in SHELXL with a BASF parameter to refine twin fractions. Test for pseudo-merohedral twinning via Rint_{\text{int}} analysis .
  • Disorder :
    • For flexible sulfonyl groups, split occupancy models (e.g., two conformers at 50% each).
    • Apply restraints (SIMU/DELU) to stabilize thermal parameters during refinement .

Advanced: How to design SAR studies targeting the pyrrolidine-2-carboxamido moiety?

Methodological Answer:

  • Substitution Strategies :
    • Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrrolidine nitrogen to modulate sulfonamide acidity.
    • Replace pyrrolidine with azetidine or piperidine to alter ring strain and conformational flexibility .
  • Evaluation :
    • Test analogs in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking with AutoDock Vina).
    • Correlate logP (HPLC-derived) with membrane permeability data (Caco-2 assays) .

Basic: What pharmacological activities are reported for structurally analogous benzofuran derivatives?

Methodological Answer:

  • Antimicrobial : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Anticancer : IC50_{50} of 10–50 nM in kinase inhibition assays (e.g., EGFR-TK) due to sulfonyl group interactions with ATP-binding pockets .
  • Neuroprotective : Activation of CB2 receptors (EC50_{50} ~100 nM) in microglial inflammation models .

Advanced: How to validate computational docking predictions for this compound’s target interactions?

Methodological Answer:

  • Docking Protocols :
    • Use Glide (Schrödinger) with OPLS4 force field for protein-ligand minimization.
    • Validate poses via consensus scoring (e.g., Glide SP/XP, AutoDock Vina).
  • Experimental Validation :
    • Perform mutagenesis (e.g., alanine scanning) on predicted binding residues (e.g., Lys232 in EGFR).
    • Compare ΔΔG values from ITC with docking scores .

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